2,3-Dimethylazetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11N |
|---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
2,3-dimethylazetidine |
InChI |
InChI=1S/C5H11N/c1-4-3-6-5(4)2/h4-6H,3H2,1-2H3 |
InChI Key |
BMVHDBKYVGUEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC1C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2,3 Dimethylazetidine and Its Derivatives
Construction of the Azetidine (B1206935) Ring System
The formation of the azetidine ring is a critical step in the synthesis of 2,3-dimethylazetidine. Various methodologies have been developed to achieve this, each with its own advantages and limitations.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including azetidines. This approach involves the formation of a bond between two atoms within the same molecule to close the ring.
Intramolecular N-alkylation is a common method for constructing the azetidine ring. This process typically involves a nucleophilic substitution reaction where a nitrogen atom within a molecule attacks an electrophilic carbon center, displacing a leaving group to form the cyclic amine. The synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org
A notable development in this area is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines. rsc.orgnih.gov This method demonstrates excellent functional group tolerance. rsc.org
Table 1: Examples of N-Alkylation for Azetidine Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-substituted-1,3-propanediols and primary amines | In situ generated bis-triflates | 1,3-disubstituted azetidines | Not specified | organic-chemistry.org |
| 1-arenesulfonylaziridines | Dimethylsulfoxonium methylide, microwave irradiation, alumina | 1-arenesulfonylazetidines | Not specified | organic-chemistry.org |
| Amino-alkyl precursors | Pd(OAc)₂, benziodoxole tosylate, AgOAc | Functionalized azetidines | Not specified | rsc.orgnih.gov |
While less common for the initial ring formation of simple azetidines, intramolecular carbon-carbon bond formation can be a key step in the synthesis of more complex azetidine-containing structures. For instance, radical cyclization reactions have been utilized to form carbon-carbon bonds at the C-4 position of an azetidin-2-one (B1220530) ring. acs.org These methods often involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a new ring.
A highly diastereoselective method for the synthesis of 3,3-dimethylazetidines has been developed using an intramolecular iodine-mediated cyclization of γ-prenylated amines. rsc.orgrsc.org This reaction proceeds in good yields and offers a convenient route to this specific class of azetidines, which are found in a number of bioactive molecules. rsc.orgrsc.org The process involves treating the γ-prenylated amine with iodine and a base, such as sodium bicarbonate, in a suitable solvent like acetonitrile. rsc.org This method capitalizes on the electrophilic nature of iodine to activate the double bond for nucleophilic attack by the amine. rsc.orgresearchgate.netrsc.org
Table 2: Iodine-Mediated Cyclization of a γ-Prenylated Amine
| Substrate | Reagents | Solvent | Product | Yield | Diastereomeric Ratio | Reference |
| γ-Prenylated amine | I₂, NaHCO₃ | Acetonitrile | 3,3-dimethylazetidine (B189357) derivative | 59% | High | rsc.org |
Ring Contraction Methodologies (e.g., from 2-pyrrolidinones)
Ring contraction provides an alternative pathway to the azetidine core. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This one-pot nucleophilic addition-ring contraction is achieved in the presence of potassium carbonate and allows for the incorporation of various nucleophiles such as alcohols, phenols, or anilines. nih.gov The α-bromopyrrolidinone precursors are accessible through monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the azetidine ring. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is an efficient method for synthesizing functionalized azetidines. rsc.orgnih.gov Recent advancements have utilized visible light and an iridium photocatalyst to mediate this reaction between oximes and olefins, offering a mild and general protocol. chemrxiv.org This approach is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org
Furthermore, ketene-imine cycloadditions, often referred to as the Staudinger synthesis, are widely used to prepare 2-azetidinones (β-lactams), which can subsequently be reduced to azetidines. mdpi.com The reaction typically involves the in situ generation of a ketene (B1206846) from an acyl chloride and a tertiary amine, which then reacts with an imine to form the four-membered ring. mdpi.com
Table 3: Examples of Cycloaddition Reactions for Azetidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Aza Paternò-Büchi | Oximes and olefins | Iridium photocatalyst, visible light | Functionalized azetidines | chemrxiv.org |
| Staudinger Synthesis | Acyl chlorides and imines | Tertiary amine | 2-Azetidinones | mdpi.com |
C-H Activation and Functionalization Routes
Direct C-H activation and functionalization have emerged as powerful tools for synthesizing and modifying heterocyclic compounds, including azetidines. rsc.orgmdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient route. Palladium-catalyzed intramolecular C-H amination of alkyl amines is a key strategy for forming the azetidine ring. sci-hub.sescispace.com This process involves the oxidation of a Pd(II) palladacycle to a Pd(IV) species, from which C-N reductive elimination occurs to form the cyclic amine. sci-hub.se This method has been successfully applied to the synthesis of highly substituted and enantiopure azetidines. sci-hub.sescispace.com Furthermore, C-H activation can be used to functionalize existing azetidine rings, for example, at the C2 position via α-lithiation followed by trapping with an electrophile. mdpi.com
Metal-Mediated Coupling Reactions
Metal-mediated reactions provide versatile pathways for C-N bond formation, which is crucial for azetidine synthesis. These methods often involve the coupling of organometallic reagents with nitrogen sources or intramolecular cyclizations promoted by transition metals.
Titanium(IV) alkoxides, in combination with Grignard reagents, can generate reactive organotitanium species. researchgate.net While commonly used for cyclopropanation reactions, these systems can also mediate other transformations. For instance, titanium-mediated amination of Grignard reagents using primary or secondary amines has been reported as a method for aryl-nitrogen bond formation. semanticscholar.org The mechanism is thought to involve the formation of an aryltitanium intermediate that serves as a nucleophilic partner. semanticscholar.org The generation of a titanacyclopropane intermediate from the interaction of a Grignard reagent with a titanium(IV) alkoxide is a key step in related catalytic cycles. mdpi.com This reactivity could potentially be harnessed for the construction of the azetidine ring from appropriate precursors.
Palladium-promoted reductive elimination is a fundamental step in many cross-coupling and C-H activation cycles for azetidine synthesis. nih.govresearchgate.net In the context of palladium-catalyzed C(sp³)–H amination, the selective reductive elimination of a C-N bond from a Pd(IV) intermediate is the crucial ring-forming step. sci-hub.se The selectivity of this elimination can be challenging to control, as competitive C-C or C-X bond formation can occur. sci-hub.senih.gov However, careful selection of oxidants and additives, such as a benziodoxole tosylate oxidant in combination with AgOAc, can control the reductive elimination pathway to selectively favor azetidine formation. sci-hub.sescispace.com This strategy has proven effective for converting cyclic secondary alkyl amines into highly substituted azetidines. sci-hub.se
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Strain-Release Homologation (e.g., from azabicyclo[1.1.0]butanes)
A prominent method for constructing substituted azetidines involves the strain-release homologation of highly strained azabicyclo[1.1.0]butanes (ABBs). rsc.org First prepared in 1969, ABBs react with electrophiles through the activation of the nitrogen atom, which is followed by a nucleophilic addition at the bridgehead carbon. nih.gov The inherent ring strain of the ABB fragment is the driving force for these synthetic transformations. nih.gov
Recent advancements have utilized this principle for the synthesis of azetidine boronic esters through the σ N–C bond cleavage of ABBs. rsc.org This homologation reaction proceeds via a 1,2-metalate rearrangement of a boronate complex, which is generated from the addition of azabicyclo[1.1.0]butyl lithium to a boronic ester. rsc.org
Furthermore, azabicyclo[1.1.0]butyl carbinols, which can be easily obtained from the reaction of azabicyclo[1.1.0]butyllithium with carbonyl compounds, undergo divergent strain-release reactions upon N-activation. nih.gov For instance, treatment with highly electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA) or triflic anhydride (Tf₂O) triggers a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. nih.gov This rearrangement's selectivity is dictated by the migratory aptitude of different groups, with the group best able to stabilize a positive charge migrating preferentially. nih.gov This strategy represents a modular and programmable approach to accessing complex and stereopure azetidines. chemrxiv.org
Synthesis of Substituted Dimethylazetidine Derivatives
Routes to 2-Cyano-3,3-Dimethylazetidines
A specific route for the synthesis of 2-cyano-3,3-dimethylazetidines has been developed, involving the reaction of β-chloroimines with potassium cyanide in methanol. rsc.org This process proceeds through a mechanism of nucleophilic addition followed by an intramolecular nucleophilic substitution to form the four-membered azetidine ring. rsc.org
The general synthetic pathway is outlined below:
Step 1: Nucleophilic addition of cyanide to the β-chloroimine.
Step 2: Subsequent intramolecular cyclization via nucleophilic substitution to yield the 2-cyano-3,3-dimethylazetidine product. rsc.org
This method provides a direct and effective means of introducing a cyano group at the 2-position of the 3,3-dimethylazetidine core.
Synthesis of Azetidine-2-Carboxylic Acid Analogues (e.g., 3,3-dimethylazetidine-2-carboxylic acid)
Azetidine-2-carboxylic acid and its analogues are non-proteinogenic amino acids that serve as crucial building blocks in medicinal chemistry. researchgate.net L-Azetidine-2-carboxylic acid, a homologue of proline, was first isolated in 1955 and has since been a target of various synthetic efforts. researchgate.net
Synthetic routes to racemic azetidine-2-carboxylic acid have been developed from starting materials such as γ-butyrolactone, γ-aminobutyric acid, and pyrrolidone. researchgate.net One common strategy for producing carboxylic acids involves the hydrolysis of nitriles. libretexts.org This two-step process typically begins with the reaction of an alkyl halide with a cyanide anion to form a nitrile, which is then hydrolyzed using an acidic or basic aqueous solution. libretexts.org Another powerful method is the carboxylation of Grignard reagents, where the organometallic reagent adds to carbon dioxide to form a carboxylate salt, which is then protonated. libretexts.org
For the synthesis of specific analogues like 3,3-dimethylazetidine-2-carboxylic acid, tailored approaches are necessary. The properties of one such enantiomer are detailed in the table below.
| Property | Value |
| Compound Name | (2R)-3,3-dimethylazetidine-2-carboxylic acid |
| CAS Number | 2165961-80-6 |
| Molecular Formula | C₆H₁₁NO₂ |
| Formula Weight | 129.16 |
| IUPAC Name | (R)-3,3-dimethylazetidine-2-carboxylic acid |
| SMILES | CC1(C)CN[C@H]1C(=O)O |
Data from achemblock.com
Preparation of Hydroxymethyl-Substituted Azetidines
The synthesis of hydroxymethyl-substituted azetidines can be achieved through the versatile chemistry of azabicyclo[1.1.0]butanes (ABBs). As previously mentioned, the reaction of azabicyclo[1.1.0]butyllithium with carbonyl compounds readily produces azabicyclo[1.1.0]butyl carbinols. nih.gov These carbinols are key intermediates that can be converted into a range of substituted azetidines. For example, treating these carbinols with benzyl (B1604629) chloroformate in the presence of sodium iodide leads to iodohydrin intermediates. Subsequent treatment with a base induces spirocyclization, forming spiroepoxy azetidines, demonstrating a pathway from carbinol precursors to other functionalized azetidines. nih.gov This highlights the potential of ABB-carbinols as synthons for accessing azetidines with various functional groups, including hydroxymethyl or related moieties after further transformations.
Access to Spirocyclic Azetidines
Spirocyclic azetidines are increasingly sought-after motifs in drug discovery due to their inherent rigidity and three-dimensionality. nih.gov Several synthetic strategies have been developed to access these complex structures.
One innovative approach utilizes the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.gov In this method, novel ABB-ketone precursors bearing silyl-protected alcohols are synthesized and then undergo an electrophile-induced spirocyclization-desilylation reaction. This process effectively transforms primary, secondary, and tertiary silyl (B83357) ethers into a library of new spiro-azetidines with varied substituents and ring sizes. nih.gov
Another strategy involves a two-step sequence starting from common cyclic carboxylic acids. nih.gov This sequence includes the synthesis of azetidinones (β-lactams) followed by their reduction to the corresponding azetidines, yielding multifunctional spirocycles. nih.govresearchgate.net More specifically, "angular" spirocyclic azetidines, which have been less explored than their "linear" counterparts, can be synthesized by reacting alkenes with Graf's isocyanate to produce β-lactams, which are subsequently reduced with aluminium hydride. domainex.co.uknih.gov These angular spirocyclic azetidines have been shown to act as effective bioisosteres for common saturated six-membered heterocycles like morpholine (B109124) and piperazine. nih.gov
| Synthetic Approach | Key Features |
| Strain-Release Spirocyclization | Utilizes azabicyclo[1.1.0]butyl ketone precursors; driven by ring strain. nih.gov |
| Azetinone Reduction | Two-step synthesis from cyclic carboxylic acids; yields multifunctional spirocycles. nih.gov |
| Graf's Isocyanate Reaction | Forms "angular" spirocyclic azetidines from alkenes via β-lactam intermediates. domainex.co.uknih.gov |
Stereochemical Control in Dimethylazetidine Synthesis
Enantioselective Synthesis of Chiral Azetidines
The enantioselective synthesis of chiral azetidines, including 2,3-dimethylazetidine, often relies on the use of chiral starting materials or catalysts to direct the formation of a specific enantiomer. A common strategy involves the cyclization of optically pure precursors. For instance, chiral 1,3-diols can be converted into their corresponding bis(methanesulfonates), which are then cyclized with an appropriate amine, such as benzylamine, to yield chiral N-benzylazetidines. Subsequent hydrogenation can then remove the benzyl (B1604629) group to provide the N-unsubstituted chiral azetidine (B1206935). scribd.com The use of chiral auxiliaries or asymmetric catalysis are also key techniques in achieving stereochemical control during synthesis. numberanalytics.com
Strategies for achieving enantioselectivity include:
Asymmetric Synthesis: This approach utilizes a chiral catalyst or auxiliary to introduce stereoselectivity into the reaction. numberanalytics.com
Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers using a chiral resolving agent. numberanalytics.com
While the direct enantioselective synthesis of this compound is a specialized area, the principles are well-established in the synthesis of other substituted azetidines, such as the 2,4-disubstituted analogues. scribd.com These methods provide a foundational framework for developing specific protocols for the 2,3-dimethyl derivative.
Diastereoselective Cyclizations and Transformations
Diastereoselective cyclization is a powerful technique for controlling the relative stereochemistry of substituents on the azetidine ring. One notable method is the iodine-mediated intramolecular cyclization of γ-prenylated amines, which has been shown to produce 3,3-dimethylazetidines with high diastereoselectivity. rsc.orgrsc.org Although applied to a different isomer, this approach highlights the potential of halonium-ion induced cyclization to control stereochemistry.
In the context of 2,3-disubstituted azetidines, the relative orientation of the methyl groups (cis or trans) is determined during the ring-forming step. The synthesis of related structures, such as cis- and trans-2,4-diphenylazetidines, has been achieved from the corresponding threo- and erythro-3-amino-1,3-diphenylpropanols, respectively. umich.edu This suggests that the stereochemistry of the open-chain precursor directly influences the stereochemical outcome of the cyclization. A similar strategy can be envisioned for this compound, starting from the appropriate stereoisomers of 3-amino-2-methyl-butanol.
The mechanism of such cyclizations often involves a transition state that minimizes steric interactions, thereby favoring the formation of one diastereomer over the other. For example, in some cyclization reactions, the formation of cis-azetidines is not observed, indicating a strong thermodynamic or kinetic preference for the trans product. scribd.com
Isolation and Characterization of Stereoisomers (e.g., cis and trans)
The successful synthesis of a mixture of stereoisomers necessitates their separation and characterization. The distinct physical properties of diastereomers, such as their boiling points, melting points, and solubility, often allow for their separation by conventional techniques like fractional distillation or crystallization. google.com
For more challenging separations, chromatographic methods are employed. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for separating both enantiomers and diastereomers. msu.edu The choice of mobile phase can be optimized to enhance the resolution between the stereoisomers. msu.edu
Once isolated, the characterization of the cis and trans isomers of this compound is accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The coupling constants and chemical shifts of the ring protons are often different for the cis and trans isomers, allowing for unambiguous structural assignment. Two-dimensional NMR techniques can further elucidate the relative stereochemistry. msu.edu Infrared (IR) spectroscopy can also reveal subtle differences in the vibrational modes of the two isomers. google.com Finally, X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of the atoms in the crystal lattice. nih.gov
| Technique | Application in Stereoisomer Analysis |
| Fractional Distillation | Separation of diastereomers with different boiling points. |
| Crystallization | Separation of diastereomers based on differences in solubility. |
| High-Performance Liquid Chromatography (HPLC) | Separation of both enantiomers and diastereomers, often using chiral stationary phases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of relative stereochemistry (cis/trans) based on coupling constants and chemical shifts. |
| Infrared (IR) Spectroscopy | Identification of subtle structural differences between isomers. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure. |
Chemical Reactivity and Functionalization of 2,3 Dimethylazetidine Frameworks
Ring-Opening Reactions
The considerable strain within the azetidine (B1206935) ring is a primary driving force for reactions that lead to its cleavage. rsc.orgbham.ac.uk These ring-opening reactions can be initiated through various mechanisms, offering pathways to highly functionalized acyclic amine derivatives. The stability of the azetidine ring is notably higher than that of aziridines, allowing for controlled reactions under specific conditions. rsc.org Often, activation of the ring, for instance by converting the nitrogen to a quaternary ammonium (B1175870) salt or by using Lewis acids, is necessary to facilitate the ring-opening process. magtech.com.cniitk.ac.in
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn For an unsymmetrical framework like 2,3-dimethylazetidine, the site of nucleophilic attack is governed by a combination of steric and electronic factors. magtech.com.cn In many cases, the azetidine must first be activated, typically by N-acylation or, more commonly, by quaternization to form an azetidinium salt, which possesses a more electrophilic carbon framework susceptible to nucleophilic attack. magtech.com.cnresearchgate.net
The regioselectivity of the attack on a 2,3-dimethylazetidinium ion would depend on the nature of the nucleophile and the N-substituent. Generally, nucleophilic attack occurs via an SN2 pathway. iitk.ac.in For 2-alkyl-substituted azetidines, sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn However, in the 2,3-disubstituted system, the electronic effects of the substituents and the specific reaction conditions play a crucial role. Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed regioselectively to yield 1,3-amino ethers. iitk.ac.in This suggests that a similar reaction on an N-activated this compound would likely involve the nucleophile attacking either the C2 or C4 position, with the outcome influenced by the electronic stabilization of the transition state and steric hindrance from the methyl groups.
| Reaction Type | Activating Group | General Nucleophiles | Controlling Factors |
| Nucleophilic Ring Opening | N-Tosyl, N-Nosyl, Azetidinium Salt | Alcohols, Halides, Cyanide | Steric hindrance, Electronic effects, SN2 pathway |
This table summarizes the general conditions and controlling factors for the nucleophilic ring-opening of substituted azetidines.
The inherent ring strain of the azetidine core is a key thermodynamic driving force for its reactions. rsc.orgresearchgate.net Strain-release ring-opening can be triggered thermally, by acid catalysis, or through photochemical methods to yield more stable acyclic or larger ring structures. bham.ac.ukresearchgate.net For instance, N-alkyl azetidines have been shown to react with cyanogen (B1215507) bromide in a von Braun reaction, leading to ring-opened N-alkyl cyanamides with high regioselectivity. researchgate.net The relief of ring strain facilitates the cleavage of the C-N bond.
In the context of this compound, this strain energy can be harnessed to drive functionalization. For example, the formation of azetidinium salts followed by heating can lead to eliminative ring-opening, affording substituted butenylamines. researchgate.net The regioselectivity of this elimination would be influenced by the positions of the methyl groups, which can direct the formation of the double bond. The combination of ring strain and strategic placement of substituents makes these frameworks valuable for accessing complex acyclic amines from cyclic precursors. bham.ac.uk
| Initiator | Reaction Type | Potential Product Class | Driving Force |
| Heat or Acid | Thermal/Acid-Catalyzed Opening | Acyclic Amines | Ring Strain Relief |
| Cyanogen Bromide | von Braun Reaction | 3-Bromo N-alkyl Cyanamides | Ring Strain Relief |
| Photochemical | Photoisomerization | Rearranged Products | Photoinduced Ring Strain |
This table illustrates various methods for strain-release ring-opening of azetidine frameworks.
Ring-Expansion Reactions
The strain within the azetidine ring also makes it an excellent precursor for ring-expansion reactions, providing access to larger, often more biologically relevant, heterocyclic systems like pyrrolidines and azepanes. bham.ac.uk These transformations typically involve the cleavage of a C-N or C-C bond within the azetidine ring, followed by the incorporation of one or more atoms to form the larger ring.
The expansion of an azetidine ring to a five-membered pyrrolidine (B122466) ring is a well-documented transformation. bham.ac.ukresearchgate.net One common strategy involves the rearrangement of a substituted azetidine. For example, Lewis acid-catalyzed rearrangement of N-benzyl amino azetidines can yield highly substituted pyrrolidines quantitatively. bham.ac.uk Another approach involves the reaction of 3-methylene-azetidines with α-diazo compounds, catalyzed by a chiral cobalt(II) complex, which results in a formal magtech.com.cnresearchgate.net-sigmatropic rearrangement to afford highly substituted proline derivatives. researchgate.netresearchgate.net Applying this logic to a this compound precursor would offer a stereocontrolled route to 3,4-disubstituted pyrrolidines, which are valuable structural motifs. A one-carbon homologative relay ring expansion has also been reported for the conversion of aziridinols to pyrrolidines, highlighting a potential, albeit indirect, synthetic connection. organic-chemistry.org
| Method | Reagents/Catalysts | Key Intermediate | Product |
| Rearrangement | Lewis Acid | N-Benzyl Amino Azetidine | Substituted Pyrrolidine |
| magtech.com.cnresearchgate.net-Sigmatropic Rearrangement | α-Diazo Pyrazoamides, Chiral Co(II) Catalyst | Ammonium Ylide | Quaternary Prolineamide |
This table outlines selected methods for the ring expansion of azetidines to pyrrolidines.
The expansion of the four-membered azetidine ring to a seven-membered azepane is less common but synthetically valuable. researchgate.net Methodologies often rely on multi-step sequences or rearrangements. For instance, a amazonaws.comamazonaws.com-sigmatropic rearrangement of vinylaziridines is a known route to azepines, showcasing a strategy for expanding small N-heterocycles. psu.edu A more direct conceptual link involves the combination of an azetidinium salt with a 1,3-dipolar moiety. This "4+ + 3 → 7+" ring expansion has been demonstrated where an azetidinium salt combines with a nitrone to form a seven-membered charged ring system. researchgate.net More recently, complex azepanes have been prepared from simple nitroarenes via a photochemical dearomative ring expansion, which transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.uknih.gov While not starting from azetidine, this highlights modern interest in synthesizing the azepane core. Applying these principles, a suitably functionalized this compound could potentially be elaborated into a polysubstituted azepane.
| Method | Reactant Type | Reaction Class | Product |
| Dipolar Combination | Azetidinium Salt + Nitrone | 4+ + 3 Cycloaddition | Fused Azepane System |
| Domino Reaction | D-Mannose-derived Amine | Reductive Amination/Cyclization | Polyhydroxylated Azepane |
This table summarizes strategies relevant to the expansion of N-heterocycles to azepane systems.
Regioselective Functionalization of the Azetidine Ring
Beyond reactions that cleave the ring, the direct, regioselective functionalization of the azetidine framework itself is of great importance for elaborating its structure. researchgate.net Such reactions must proceed without inducing ring-opening. For substituted azetidines, the existing substituents play a key role in directing incoming functional groups.
In the case of this compound, regioselective lithiation followed by quenching with an electrophile represents a plausible strategy. The regioselectivity of deprotonation would be influenced by the directing ability of the N-substituent and the steric environment created by the two methyl groups. Studies on 2-arylazetidines have shown that the N-substituent can switch the regioselectivity between ortho-lithiation of the aryl group and α-benzylic lithiation. rsc.org For this compound, a strong base could potentially deprotonate at the C4 position, which is adjacent to the nitrogen but less sterically hindered than the C2 position. Alternatively, if the N-substituent is a suitable directing group, functionalization at a specific methyl group could be envisioned. The development of mild magnesiation reagents has also enabled highly regioselective functionalization of various N-arylated heterocycles, suggesting a potential route for the controlled introduction of substituents onto a pre-formed azetidine ring. researchgate.net
| Method | Reagents | Directing Influence | Potential Site of Functionalization |
| Directed Lithiation | Organolithium Base, Electrophile | N-substituent, Steric hindrance | C4-position, α-methyl group |
| Regioselective Magnesiation | Dialkylmagnesium Base (e.g., sBu2Mg) | N-aryl group | ortho to N-aryl group |
This table details strategies for the regioselective functionalization of the azetidine ring.
C-N Bond Cleavage and Functionalization
The cleavage of the C-N bond in azetidines, particularly N-acylazetidines, represents a powerful method for introducing new functionalities. This transformation is often facilitated by the release of ring strain. A notable strategy involves a transition-metal-free, single-electron transfer (SET) process. semanticscholar.org
Utilizing an electride derived from sodium dispersions and 15-crown-5, N-acylazetidines can undergo selective C-N σ bond cleavage. semanticscholar.org The reaction is initiated by an electron transfer to the amide carbonyl group, generating a ketyl-type radical intermediate. semanticscholar.orgmdpi.com Subsequent fragmentation of this intermediate leads to the cleavage of the C-N bond, a process driven by the high ring strain of the azetidine moiety. semanticscholar.org This method demonstrates excellent chemoselectivity, as less strained cyclic amides, such as those derived from pyrrolidine and piperidine, as well as acyclic amides, remain stable under the same reaction conditions. semanticscholar.orgmdpi.com This selectivity underscores the critical role of the four-membered ring's inherent strain. semanticscholar.org
Table 1: C-N Bond Cleavage of N-Azetidinyl Amides
| Substrate (N-Azetidinyl Amide) | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-benzoylazetidine | Na dispersion, 15-crown-5 | THF, 0 °C | N-(3-phenylpropyl)benzamide | High | semanticscholar.orgmdpi.com |
| N-(4-chlorobenzoyl)azetidine | Na dispersion, 15-crown-5 | THF, 0 °C | N-(3-(4-chlorophenyl)propyl)benzamide | High | semanticscholar.org |
| N-pivaloylazetidine | Na dispersion, 15-crown-5 | THF, 0 °C | N-(4,4-dimethylpentyl)pivalamide | High | semanticscholar.org |
This table illustrates the general reaction scheme for C-N bond cleavage in N-acylazetidines, which is applicable to this compound derivatives.
Further functionalization can be achieved through oxidative C-N bond cleavage, although this can compete with other oxidation pathways such as N-oxidation or α-carbonylation. researchgate.net The development of catalysts that can selectively promote the C-N bond scission over these competing reactions is a key challenge. researchgate.net
Direct Metal-Based Functionalization
Direct C-H functionalization via metalation is a powerful tool for derivatizing heterocyclic frameworks. For this compound, the nitrogen atom can serve as a directing group in a process known as Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this approach, an organolithium reagent, such as n-butyllithium, complexes with the Lewis basic nitrogen atom of the azetidine ring. wikipedia.org This interaction increases the kinetic acidity of the protons on the adjacent carbon atoms (the C2 and C4 positions), facilitating deprotonation by the strong base to form a lithiated intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped by a wide range of electrophiles to install new functional groups with high regioselectivity. wikipedia.org
While originally developed for aromatic systems, the principles of DoM are applicable to heterocycles. The nitrogen lone pair in an N-substituted this compound can direct lithiation to the C2 or C4 positions, depending on the steric and electronic environment.
Transition metal catalysis, employing elements such as rhodium or ruthenium, also offers sophisticated pathways for C-H functionalization. diva-portal.orgnih.gov These methods can provide alternative or complementary regioselectivities to classical DoM. sioc-journal.cn
C2-Functionalization Strategies
Targeted functionalization at the C2 position of the azetidine ring is crucial for synthesizing derivatives with specific properties. One direct method involves the reaction of β-chloroimines with a nucleophile like potassium cyanide in methanol. rsc.org This reaction proceeds through a nucleophilic addition followed by an intramolecular nucleophilic substitution to yield 2-cyano-3,3-dimethylazetidines. rsc.org This strategy provides a direct route to install a synthetically versatile nitrile group at the C2 position.
Analogous strategies developed for other heterocycles can be conceptually applied to the this compound framework. For instance, palladium-catalyzed cross-coupling reactions are widely used for the C2-functionalization of various nitrogen-containing rings. scribd.com The synthesis of C2-substituted libraries, as demonstrated for sulfamidoadenosines nih.gov and thienopyrimidines nih.gov, showcases a powerful approach for exploring structure-activity relationships, a strategy that could be readily adapted for this compound analogues.
Derivatization of Dimethylazetidine Functional Groups
Functional groups attached to the this compound core can be modified using standard organic transformations to build molecular complexity.
Esterification Reactions
Should the this compound framework bear a carboxylic acid or a hydroxyl group, esterification is a fundamental derivatization reaction. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid) to form the corresponding ester. rug.nl
Alternative and often milder methods have been developed to overcome the limitations of Fischer esterification, such as incompatibility with acid-sensitive substrates. rug.nl Lewis acids like bismuth(III) triflate (Bi(OTf)₃) can catalyze esterification efficiently. rug.nl Another common approach is the Mukaiyama esterification, which utilizes a coupling agent, such as a 1-alkyl-2-halopyridinium salt, in the presence of a tertiary amine to facilitate the condensation of a carboxylic acid and an alcohol. rug.nl
Table 2: Selected Catalysts/Reagents for Esterification
| Method | Catalyst/Reagent | Typical Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Fischer-Speier | Brønsted Acid (e.g., H₂SO₄) | Carboxylic Acids, Alcohols | Classic, equilibrium-driven | rug.nl |
| Lewis Acid Catalysis | Bi(OTf)₃, Bi₂O₃ | Carboxylic Acids, Alcohols | Good activity at low loadings | rug.nl |
| Mukaiyama Esterification | 1-Alkyl-2-halopyridinium salt, Tertiary Amine | Carboxylic Acids, Alcohols | Forms a highly reactive acyloxypyridinium intermediate | rug.nl |
Silylation Reactions
The secondary amine (N-H) of the this compound ring is a key functional handle that can be readily derivatized. Silylation is a common strategy to protect this amine, which can increase the solubility in organic solvents and allow for subsequent regioselective reactions elsewhere on the molecule. lumenlearning.comtcichemicals.com
A variety of silylating agents are available, allowing for fine-tuning of the stability of the resulting N-silyl group. gelest.com Common reagents include silyl (B83357) chlorides like tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl), which are typically reacted in the presence of a base such as imidazole (B134444) or triethylamine (B128534) to neutralize the HCl byproduct. psu.edu The steric bulk of the silyl group influences both the ease of its introduction and its subsequent removal (deprotection). gelest.com For instance, the bulky tert-butyldiphenylsilyl (TBDPS) group is more robust and resistant to cleavage than the smaller trimethylsilyl (B98337) (TMS) group. tcichemicals.com Deprotection is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which has a high affinity for silicon. harvard.edu
Table 3: Common Silyl Protecting Groups for Amines and Alcohols
| Silyl Group | Acronym | Common Reagent | Key Characteristics | Deprotection Condition | Reference |
|---|---|---|---|---|---|
| Trimethylsilyl | TMS | TMS-Cl, HMDS | Low steric bulk, labile | Mild aqueous acid | gelest.com |
| Triethylsilyl | TES | TES-Cl | More stable than TMS | Acidic conditions, Fluoride ions | tcichemicals.com |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl | Good balance of stability and ease of removal | Fluoride ions (TBAF), strong acid | tcichemicals.com |
| Triisopropylsilyl | TIPS | TIPS-Cl | High steric bulk, very stable | Fluoride ions (TBAF) | tcichemicals.com |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | Very robust, stable to many conditions | Fluoride ions (TBAF) | tcichemicals.com |
Oxidation of Azetidines
The nitrogen atom of the this compound ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring and can serve as a handle for further functionalization. Common oxidizing agents for this purpose include hydrogen peroxide, often used with a catalyst. chemicalbook.com For example, the analogous oxidation of 2,3-dimethylpyridine to 2,3-dimethylpyridine-N-oxide is achieved using 35% hydrogen peroxide with phosphotungstic acid as a catalyst, heating to 85 °C. chemicalbook.com
The resulting N-oxide is a valuable intermediate. For example, in the pyridine (B92270) series, the N-oxide can be nitrated using a mixture of potassium nitrate (B79036) and sulfuric acid to introduce a nitro group onto the ring, a reaction that would be difficult to achieve on the parent heterocycle. google.com This highlights the synthetic utility of N-oxidation as a strategy to modify the reactivity of the heterocyclic core.
Computational and Spectroscopic Analysis of Dimethylazetidine Structures
Molecular Simulations and Theoretical Predictions
Molecular simulations and quantum mechanical calculations have become indispensable tools in modern chemistry for predicting the behavior of molecules with a high degree of accuracy. scispace.com These computational methods allow for the exploration of molecular properties, reaction mechanisms, and thermodynamic stabilities. For a molecule such as 2,3-dimethylazetidine, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting its structural and electronic properties.
DFT calculations can be used to determine the optimized geometries of the cis and trans isomers of this compound, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can predict various molecular properties, including dipole moments, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. researchgate.net MEP maps are particularly useful for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn helps in predicting its reactivity.
Molecular dynamics (MD) simulations offer a complementary computational approach by simulating the movement of atoms in the molecule over time. This allows for the study of the dynamic behavior of this compound, including its conformational changes and vibrational modes. mdpi.com
Table 1: Predicted Molecular Properties of this compound Isomers (Theoretical)
| Property | cis-2,3-Dimethylazetidine | trans-2,3-Dimethylazetidine |
| Optimized Energy (Hartree) | -250.123 | -250.128 |
| Dipole Moment (Debye) | 1.85 | 1.79 |
| HOMO Energy (eV) | -6.54 | -6.58 |
| LUMO Energy (eV) | 1.23 | 1.20 |
| HOMO-LUMO Gap (eV) | 7.77 | 7.78 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be predicted through computational methods.
Conformational Analysis and Energetics (e.g., Ring Strain)
The four-membered azetidine (B1206935) ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridized bond angle of 109.5°. wikipedia.org This inherent strain influences the molecule's geometry and reactivity. The azetidine ring is not planar and typically adopts a puckered conformation to alleviate some of the torsional strain. nih.gov
For this compound, the presence of two methyl groups introduces additional steric considerations that affect the conformational preferences and relative stabilities of the cis and trans isomers. In the cis isomer, both methyl groups are on the same face of the ring, which can lead to steric hindrance. In the trans isomer, the methyl groups are on opposite faces, which is generally a more sterically favorable arrangement.
Computational methods can be employed to calculate the strain energy of the azetidine ring in both isomers. This is often done by comparing the heat of formation of the cyclic molecule to that of a suitable acyclic, strain-free reference compound. libretexts.org The relative energies of the different puckered conformations and the energy barriers to ring inversion can also be determined through these calculations.
Table 2: Calculated Energetic Properties of this compound Isomers (Theoretical)
| Energetic Property | cis-2,3-Dimethylazetidine | trans-2,3-Dimethylazetidine |
| Relative Energy (kcal/mol) | +1.5 | 0 |
| Ring Strain Energy (kcal/mol) | 27.5 | 26.8 |
| Rotational Barrier (N-inversion) (kcal/mol) | 5.2 | 5.5 |
Note: The data in this table is hypothetical and based on general principles of conformational analysis and ring strain in substituted azetidines.
Spectroscopic Characterization Methods in Structure Elucidation
Spectroscopic techniques are crucial for the experimental determination of the structure of this compound and for validating the results of computational studies. The primary methods used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in the molecule. For this compound, the chemical shifts of the protons and carbons in the azetidine ring and the methyl groups would be distinct for the cis and trans isomers due to their different spatial arrangements. Coupling constants between adjacent protons can help to determine the dihedral angles and thus the conformation of the ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key vibrations would include the N-H stretching and bending frequencies, C-H stretching of the alkyl groups and the azetidine ring, and C-N stretching vibrations. While the IR spectra of the cis and trans isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) could be used to distinguish between them.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern, resulting from the cleavage of the molecule upon ionization, can offer clues about its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. PubChem provides predicted collision cross-section values for this compound hydrochloride based on its mass-to-charge ratio, which is a parameter derived from ion mobility mass spectrometry. uni.lu
Table 3: Expected Spectroscopic Data for trans-2,3-Dimethylazetidine
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.5-3.8 (m, 2H, CH-N), ~2.8-3.1 (m, 1H, CH₂), ~2.2-2.5 (m, 1H, CH₂), ~1.5 (s, 1H, NH), ~1.1-1.3 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~55-60 (CH-N), ~45-50 (CH₂), ~15-20 (CH₃) |
| IR (film) | ν (cm⁻¹): ~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1450 (CH₂ bend), ~1100 (C-N stretch) |
| Mass Spectrometry (EI) | m/z (%): 85 (M⁺), 70, 56, 42 |
Note: The spectroscopic data in this table is hypothetical and represents expected values based on typical chemical shifts and vibrational frequencies for similar structural motifs.
Advanced Applications in Organic Synthesis and Chemical Biology
2,3-Dimethylazetidines as Versatile Building Blocks
The inherent ring strain of the azetidine (B1206935) core makes it a reactive yet manageable building block in organic synthesis. The presence of two methyl groups on the ring provides stereochemical handles and influences the conformational preferences of the molecule. This unique combination of features allows for the use of 2,3-dimethylazetidines in the modular construction of more elaborate chemical structures.
Modular Synthesis of Functionalized Scaffolds
The concept of modular synthesis involves the assembly of complex molecules from smaller, pre-functionalized units or modules. native-instruments.comtinderboxcollective.orgtaylorfrancis.com 2,3-Dimethylazetidine serves as an excellent module in this approach. For instance, a novel and straightforward synthesis of 2-cyano-3,3-dimethylazetidines has been developed through the reaction of β-chloroimines with potassium cyanide. rsc.org This method provides a new pathway to this class of small heterocycles, which can be further elaborated. rsc.org The resulting cyanoazetidines are stable and can be quantitatively converted into 2-imidoylazetidines, which can then be hydrolyzed to the corresponding acylazetidines. rsc.org This stepwise functionalization highlights the modular nature of syntheses involving the this compound core.
The versatility of the azetidine scaffold is further demonstrated by its use in the creation of fine chemicals. lookchem.com Its reactivity and structural attributes are instrumental in developing new compounds with specific desired properties. lookchem.comevitachem.com
Introduction into Complex Molecular Architectures
The incorporation of the this compound moiety into larger and more complex molecules is a key strategy in modern organic synthesis. rsc.org This approach allows for the introduction of specific stereochemical and conformational constraints, which can be crucial for biological activity. A notable example is the synthesis of lysergamides from isomeric 2,4-dimethylazetidines. nih.govscribd.com In this context, the dimethylazetidine moiety acts as a rigid analog of a diethylamine (B46881) group, effectively constraining the conformation of the final molecule. nih.govscribd.com This strategy has proven useful in mapping the binding orientation of pharmacologically active molecules. nih.govscribd.com
Role in Chiral Template Applications
Chiral azetidines, including this compound derivatives, have found significant applications as chiral templates or auxiliaries in asymmetric synthesis. researchgate.net Their rigid, stereochemically defined structure can effectively control the stereochemical outcome of a reaction. Research has focused on using rigid azetidine compounds as chiral ligands for asymmetric catalytic reactions. chemenu.com For example, chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and successfully used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net This demonstrates the potential of the azetidine scaffold to induce high levels of stereoselectivity.
Integration into Peptidomimetics and Amino Acid Chimeras
Peptidomimetics are molecules that mimic the structure and function of peptides but with improved properties such as stability and bioavailability. rsc.orgmdpi.com The incorporation of constrained scaffolds like this compound into peptide structures is a common strategy to create peptidomimetics. nih.gov These modified peptides often exhibit enhanced resistance to enzymatic degradation and possess more defined conformations, which can lead to improved receptor binding and biological activity. nih.gov
The synthesis of amino acid-azetidine chimeras represents a specific application of this concept. nih.gov These chimeras are hybrid molecules that combine the features of natural amino acids with the constrained azetidine ring. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized and serve as building blocks for these chimeras. nih.gov These orthogonally protected amino acid-azetidine chimeras are valuable tools for studying how conformational constraints influence the activity of peptides. nih.gov
Contribution to Scaffold Diversity in Medicinal Chemistry Research
Scaffold diversity is a critical aspect of modern medicinal chemistry, as it allows for the exploration of a wider range of chemical space in the search for new drug candidates. nih.govu-strasbg.frmdpi.com The unique structural features of this compound make it a valuable scaffold for generating diverse libraries of compounds. wiley-vch.dersc.org
Design of Conformationally Constrained Analogues
A primary application of the this compound scaffold in medicinal chemistry is the design of conformationally constrained analogues of biologically active molecules. nih.govscribd.com By replacing a flexible portion of a molecule with the rigid azetidine ring, chemists can lock the molecule into a specific conformation. nih.govscribd.comresearchgate.net This strategy is particularly useful for probing the bioactive conformation of a ligand at its receptor.
A prominent example is the preparation of lysergic acid amides from different isomers of 2,4-dimethylazetidine (B2808748). nih.govscribd.com These compounds are conformationally constrained analogues of the potent hallucinogen N,N-diethyllysergamide (LSD). nih.govscribd.comwikipedia.org Pharmacological evaluation of these analogues revealed that the stereochemistry of the dimethylazetidine ring significantly impacts their activity, providing insights into the optimal binding conformation of the diethylamide group of LSD. nih.govscribd.com This highlights how the incorporation of isomeric dialkylazetidines can be a powerful strategy to model the active conformations of dialkylamines and dialkylamides in other biologically active molecules. nih.govscribd.comresearchgate.net
The synthesis of racemic cis- and trans-3-phenylazetidine-2-carboxylic acids as conformationally restricted analogs of phenylalanine further illustrates this principle. acs.org Such constrained amino acid surrogates are valuable for creating peptides with defined secondary structures.
Below is a data table summarizing the applications of this compound derivatives discussed in this article.
| Application Category | Specific Application | Key Findings/Significance |
| Versatile Building Blocks | Modular Synthesis of Functionalized Scaffolds | Provides a novel and simple route to 2-cyano-3,3-dimethylazetidines, which can be further functionalized. rsc.org |
| Introduction into Complex Molecular Architectures | Incorporation into lysergamides acts as a rigid analogue of diethylamine, constraining the molecule's conformation. nih.govscribd.com | |
| Chiral Template Applications | Asymmetric Catalysis | Chiral C2-symmetric 2,4-disubstituted azetidines serve as effective ligands in asymmetric addition reactions. researchgate.net |
| Peptidomimetics and Amino Acid Chimeras | Creation of Peptidomimetics | Incorporation of the azetidine ring enhances stability and conformational definition of peptides. nih.gov |
| Synthesis of Amino Acid-Azetidine Chimeras | Provides tools to study the influence of conformation on peptide activity. nih.gov | |
| Scaffold Diversity in Medicinal Chemistry | Design of Conformationally Constrained Analogues | Used to create rigid analogues of bioactive molecules like LSD to probe receptor binding. nih.govscribd.com |
Exploration of Structure-Activity Relationships (SAR)
The exploration of Structure-Activity Relationships (SAR) is a critical component of medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com For the this compound scaffold, SAR studies would systematically modify its structure to identify key features that enhance desired biological effects and minimize off-target activities. While comprehensive SAR studies focused specifically on this compound as a primary pharmacophore are not extensively documented in publicly available research, the principles of SAR can be applied to understand its potential.
The core of an SAR study on this compound would involve the synthesis and biological evaluation of a series of analogs. Key structural modifications would include:
Stereochemistry of the Methyl Groups: The this compound core can exist as multiple stereoisomers (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). A fundamental aspect of its SAR would be to synthesize and test each stereoisomer to determine if the biological activity is dependent on a specific spatial arrangement of the methyl groups. This stereoselectivity is a common feature in drug-receptor interactions.
Substitution on the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a key site for modification. Introducing a variety of substituents (e.g., alkyl, aryl, acyl, or more complex groups) would allow researchers to probe the steric and electronic requirements of the binding pocket of a biological target. The nature of this substituent can dramatically influence properties such as potency, selectivity, and pharmacokinetics.
Modifications at Other Ring Positions: Although less common for this specific scaffold, substitution at the C4 position of the azetidine ring could also be explored to understand the spatial tolerance of the target protein.
A pertinent example of how a dimethylazetidine moiety can be utilized in SAR studies comes from research on lysergic acid diethylamide (LSD) analogs, where the diethylamide group was replaced with isomeric 2,4-dimethylazetidines. researchgate.netnih.gov This work, led by David E. Nichols, used the rigid azetidine ring to constrain the conformation of the amide substituents, providing insights into the optimal binding orientation at the serotonin (B10506) 5-HT2A receptor. wikipedia.org
In these studies, different stereoisomers of the lysergic acid 2,4-dimethylazetidide were synthesized and evaluated. researchgate.netnih.gov The results demonstrated a clear SAR, with the (S,S)-(+)-2,4-dimethylazetidine derivative (LSZ) exhibiting the highest potency, even slightly greater than LSD itself in some assays. researchgate.netwikipedia.org The cis- and (R,R)-trans-dimethylazetidine analogs were found to be less potent. researchgate.netnih.gov This highlights the critical role of stereochemistry in the dimethylazetidine ring for achieving high-affinity binding and functional activity.
The data from such an SAR study is typically compiled into a table to facilitate the identification of trends. The following interactive table illustrates the type of data that would be generated in an SAR study of dimethylazetidine-containing compounds, using the lysergamide (B1675752) analogs as a template.
Table 1: Illustrative Structure-Activity Relationship Data for Dimethylazetidine Analogs
| Compound | Azetidine Moiety | Stereochemistry | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| LSD | Diethylamine | - | 1.5 | 5.2 |
| LSZ | 2,4-Dimethylazetidine | (S,S) | 1.2 | 4.8 |
| Analog 2 | 2,4-Dimethylazetidine | (R,R) | 35.7 | 89.4 |
| Analog 3 | 2,4-Dimethylazetidine | cis | 28.1 | 75.1 |
Note: The data in this table is based on findings for 2,4-dimethylazetidine analogs of LSD and is presented to illustrate the principles of an SAR study. Data for this compound derivatives is not currently available.
This illustrative data clearly shows a strong preference for the (S,S) stereoisomer, which has higher binding affinity (lower Ki value) and greater functional potency (lower EC50 value) compared to the (R,R) and cis isomers. Such findings are invaluable for guiding the design of future analogs with optimized activity. Should a biological target for this compound be identified, a similar systematic exploration of its stereoisomers and N-substituents would be a logical step in elucidating its full potential in organic synthesis and chemical biology.
Q & A
What are the critical considerations for synthesizing and characterizing 2,3-Dimethylazetidine derivatives in experimental design?
Basic Research Focus :
To ensure reproducibility, experimental protocols must include detailed synthesis conditions (e.g., reaction temperature, solvent system, catalyst) and characterization methods (e.g., NMR, HPLC, mass spectrometry). For novel derivatives, elemental analysis and spectral data must align with theoretical predictions to confirm purity and structural integrity .
Advanced Research Focus :
When synthesizing azetidine derivatives with steric hindrance (e.g., 2,3-dimethyl substitution), evaluate kinetic vs. thermodynamic control in ring-closure reactions. Use computational tools (DFT calculations) to predict reaction pathways and optimize conditions. Address contradictions in yields by comparing solvent polarity effects or catalyst turnover rates across studies .
How can computational methods enhance the design and evaluation of this compound-based compounds?
Basic Research Focus :
Perform molecular docking to assess binding affinities of this compound derivatives with target proteins (e.g., enzymes or receptors). Validate docking results with in vitro assays and correlate with ADME properties (e.g., logP, solubility) to prioritize candidates for further study .
Advanced Research Focus :
Integrate molecular dynamics simulations to study conformational flexibility of the azetidine ring under physiological conditions. Address discrepancies between in silico predictions and experimental bioactivity by analyzing force field parameters or protonation states of the nitrogen atom in the azetidine core .
How should researchers resolve contradictions in reported biological activity data for this compound analogs?
Basic Research Focus :
Compare experimental conditions across studies, including cell lines, assay buffers, and compound concentrations. For example, variations in IC50 values may arise from differences in cell permeability or metabolic stability assays .
Advanced Research Focus :
Conduct meta-analyses of structure-activity relationship (SAR) data to identify outliers. Use machine learning models to weight variables (e.g., substituent electronic effects, steric bulk) and isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
What methodological rigor is required to establish the identity of novel this compound compounds?
Basic Research Focus :
For new derivatives, provide unambiguous spectral evidence (e.g., NMR for quaternary carbons, HRMS for molecular formula). Compare melting points or optical rotations with literature values for known analogs .
Advanced Research Focus :
Apply advanced techniques like X-ray crystallography to resolve stereochemical ambiguities in substituted azetidines. If crystallography is impractical, use NOESY or residual dipolar coupling (RDC) NMR to infer spatial arrangements .
How can researchers address gaps in the literature on this compound’s physicochemical properties?
Basic Research Focus :
Systematically compile existing data (e.g., boiling points, pKa) from authoritative databases like PubChem or NIST Chemistry WebBook. Highlight missing parameters (e.g., partition coefficients in non-aqueous systems) as targets for experimental determination .
Advanced Research Focus :
Use quantum mechanical calculations (e.g., COSMO-RS) to predict properties like solubility or membrane permeability. Validate predictions with experimental measurements under controlled conditions (e.g., buffered solutions at physiological pH) .
What strategies ensure robust data management and reproducibility in azetidine research?
Basic Research Focus :
Document all synthetic procedures, including reagent lot numbers, purification methods, and instrument calibration details. Share raw spectral data and chromatograms in supplementary materials to enable peer validation .
Advanced Research Focus :
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing datasets in public repositories (e.g., Zenodo). Use version control for computational workflows (e.g., GitHub for docking scripts) to track iterative refinements .
How should researchers design studies to evaluate the metabolic stability of this compound derivatives?
Basic Research Focus :
Use liver microsome assays (human/rodent) to measure metabolic half-life. Include control compounds with known clearance rates and validate assay conditions (e.g., NADPH concentration, incubation time) .
Advanced Research Focus :
Incorporate isotope-labeled analogs (e.g., -tagged derivatives) to track metabolite formation via LC-MS/MS. Compare interspecies differences in cytochrome P450 metabolism to guide translational studies .
What are the unresolved mechanistic questions in the reactivity of this compound?
Advanced Research Focus :
Investigate ring-opening reactions under acidic or oxidative conditions. Use kinetic isotope effects (KIE) or trapping experiments to identify intermediates. Contrast the azetidine’s strain energy with larger heterocycles (e.g., pyrrolidines) to explain reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
